molecular formula C11H9NO3 B1313553 8-Methoxyquinoline-2-carboxylic acid CAS No. 21141-35-5

8-Methoxyquinoline-2-carboxylic acid

Cat. No. B1313553
CAS RN: 21141-35-5
M. Wt: 203.19 g/mol
InChI Key: RAZRTJLTLNPWKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, a compound similar to MQCA, has been studied. It was shown to derive from tryptophan metabolism. In the insect, it is generated from tryptophan via kynurenine and 3-hydroxykynurenine .


Molecular Structure Analysis

The molecular formula of MQCA is C11H9NO3 . The InChI key is RAZRTJLTLNPWKV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of MQCA is 203.2 . It is a solid at room temperature and should be stored in a dry place between 2-8°C .

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

8-Methoxyquinoline-2-carboxylic acid is a derivative of 8-Hydroxyquinoline (8-HQ), which has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Methods of Application or Experimental Procedures

The synthesis of 8-HQ derivatives involves coupling of 8-hydroxyquinoline-2-carboxylic acid and other compounds using specific reagents .

Results or Outcomes

Numerous 8-HQ-based molecules have been developed as potent lead compounds with good efficacy and low toxicity. These compounds have shown promise in the development of drugs against numerous diseases, including cancer .

Iron Chelation in Insects

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been found in high concentrations in the regurgitate of Spodoptera larvae .

Methods of Application or Experimental Procedures

The compound is produced by the larvae and not by their commensal gut bacteria. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine .

Results or Outcomes

8-HQA is a strong chelator of Fe (II), and it is believed to act as an iron chelator to control the gut microbiome .

Synthesis of Novel Oxorhenium (V) Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

4-Methoxy-2-quinolinecarboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the preparation of novel oxorhenium (V) complexes .

Methods of Application or Experimental Procedures

The synthesis involves the coupling of 4-Methoxy-2-quinolinecarboxylic acid with other compounds to form the desired complex .

Results or Outcomes

The resulting oxorhenium (V) complexes have potential applications in various fields, although the specific results or outcomes of this application are not detailed in the source .

Antiviral and Antibacterial Activities

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

8-Hydroxyquinoline derivatives, including 8-Methoxyquinoline-2-carboxylic acid, have shown potential antiviral and antibacterial activities .

Methods of Application or Experimental Procedures

The synthesis of these derivatives involves various organic reactions, such as substitution, elimination, oxidation, and coupling .

Results or Outcomes

These compounds have shown promise in the development of drugs against various diseases, including viral and bacterial infections .

Synthesis of Hybrid Compounds

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the synthesis of hybrid compounds. These compounds have been developed by coupling 8-hydroxyquinoline-2-carboxylic acid with other compounds such as ciprofloxacin .

Methods of Application or Experimental Procedures

The synthesis involves the use of 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N, N-diisopropylethylamine (DIEA) for the coupling process .

Results or Outcomes

The resulting hybrid compounds could potentially have various pharmacological properties, although the specific results or outcomes of this application are not detailed in the source .

Applications in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Carboxylic acids, including 8-Methoxyquinoline-2-carboxylic acid, have wide applications in organic synthesis. They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .

Methods of Application or Experimental Procedures

Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Results or Outcomes

The outcomes of these applications are diverse, ranging from the synthesis of new compounds to the modification of materials at the nanoscale .

Safety And Hazards

The safety information available for MQCA indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

8-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZRTJLTLNPWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491354
Record name 8-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyquinoline-2-carboxylic acid

CAS RN

21141-35-5
Record name 8-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Kotake, M KATo - Proceedings of the Japan Academy, 1956 - jstage.jst.go.jp
… test by adopting as its control the pure xanthurenic acid isolated from the urine of albino rats, and tried to confirm especially 4-hydroxy-8-methoxyquinoline-2-carboxylic acid was not …
Number of citations: 8 www.jstage.jst.go.jp
Y KOTAKE, M KATO - The Journal of Biochemistry, 1957 - jstage.jst.go.jp
XANTHURENIC ACID. XIV 791 cent spot(Rf 0.28) was cut out and its water extract was again paper chromatographed, using n-butanol: acetic acid: water(4: 1: 1) as a developer. The …
Number of citations: 9 www.jstage.jst.go.jp
Y KoTAKE, M KATo - scholar.archive.org
… test by adopting as its control the pure xanthurenic acid isolated from the urine of albino rats, and tried to confirm especially 4-hydroxy-8-methoxyquinoline-2-carboxylic acid was not …
Number of citations: 0 scholar.archive.org
C Moberg, M Weber - Polyhedron, 1984 - Elsevier
Manganese(II) enhanced spin-lattice relaxation rates (1/T 1p ) of 1 H and 13 C nuclei in quinoline-2-carboxylic acid, 8-methoxyquinoline-2-carboxylic acid, 8-hydroxyquinoline-2-…
Number of citations: 3 www.sciencedirect.com
T Qu, L Qu, X Wang, T Xu, X Xiao, M Ding… - … für Naturforschung C, 2018 - degruyter.com
… , compound 3 was oxidized by SeO 2 to obtain 2-formyl-8-methoxyquinoline (4), then further oxidation of compound 4 with KMnO 4 gave 8-methoxyquinoline-2-carboxylic acid (5). …
Number of citations: 9 www.degruyter.com
Y KOTAKE, M KATO - The Journal of Biochemistry, 1957 - jlc.jst.go.jp
It has been proved that 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, diethereal sulfate of xanthurenic acid and kynurenic acid act antagonistically to xanthurenic acid with regard to …
Number of citations: 3 jlc.jst.go.jp
H Oda - Dyes and pigments, 1998 - Elsevier
… The addition of the zinc complex of 8-methoxyquinoline-2-carboxylic acid in the photofading system afforded a little protection against fading. However, the rate of photofading was …
Number of citations: 7 www.sciencedirect.com
GM Lower Jr, GT Bryan - Cancer Research, 1969 - AACR
The metabolism of the 14 C-labeled 8-methyl ether of xanthurenic acid (XAE), a human urinary metabolite of the amino acid tryptophan and a urinary bladder and lymphoreticular …
Number of citations: 16 aacrjournals.org
H Irving, AR Pinnington - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
This expectation was not realised, for the action of bromine at 80" on 8-methoxyquinaldine (I; Y= OMe) in glacial acetic acid containing anhydrous sodium acetate was to produce a …
Number of citations: 13 pubs.rsc.org
TH Vu - 2020 - theses.hal.science
Chlamydia trachomatis, a Gram-negative bacterium, is responsible for both the most common sexually transmitted bacterial infection in the world and trachoma, an important cause of …
Number of citations: 5 theses.hal.science

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